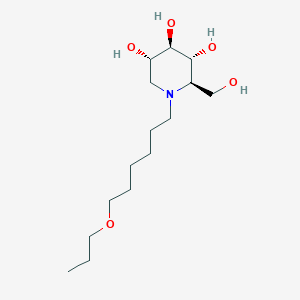

N-(7-Oxadecyl)deoxynojirimycin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(7-Oxadecyl)deoxynojirimycin is a synthetic compound known for its inhibitory effects on glucosidase 1. It has a molecular formula of C15H31NO5 and a molecular weight of 305.41 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Oxadecyl)deoxynojirimycin involves the reaction of deoxynojirimycin with 7-oxadecyl groups under specific conditionsThe final step involves deprotection to yield the desired compound .

Industrial Production Methods

the synthesis likely involves similar steps as the laboratory preparation but on a larger scale, with optimizations for yield and purity .

化学反応の分析

Types of Reactions

N-(7-Oxadecyl)deoxynojirimycin primarily undergoes substitution reactions due to the presence of reactive hydroxyl groups. It can also participate in oxidation and reduction reactions under appropriate conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .

科学的研究の応用

N-(7-Oxadecyl)deoxynojirimycin has several applications in scientific research:

Chemistry: It is used as a reference standard and in the study of enzyme inhibition mechanisms.

Biology: The compound is utilized to investigate the biological pathways involving glucosidase enzymes.

Industry: It serves as a tool in the development of new enzyme inhibitors and other bioactive molecules.

作用機序

N-(7-Oxadecyl)deoxynojirimycin exerts its effects by inhibiting glucosidase 1, an enzyme involved in the breakdown of complex carbohydrates. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent hydrolysis. This inhibition leads to a decrease in glucose release from dietary carbohydrates, which can be beneficial in managing blood sugar levels .

類似化合物との比較

Similar Compounds

1-Deoxynojirimycin: A naturally occurring glucosidase inhibitor with similar inhibitory properties but different structural features.

N-Butyl-deoxynojirimycin: Another synthetic derivative with a butyl group instead of the 7-oxadecyl chain.

Uniqueness

N-(7-Oxadecyl)deoxynojirimycin is unique due to its specific 7-oxadecyl chain, which may confer different pharmacokinetic properties compared to other derivatives. This structural variation can influence its solubility, bioavailability, and overall efficacy as an enzyme inhibitor .

生物活性

N-(7-Oxadecyl)deoxynojirimycin (ODNJ) is a derivative of deoxynojirimycin (DNJ), a naturally occurring iminosugar known for its biological activities, particularly as an inhibitor of glycosidases. This article delves into the biological activity of ODNJ, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

ODNJ exhibits its biological activity primarily through the inhibition of various glycosidases, which are enzymes that hydrolyze glycosidic bonds in carbohydrates. The compound has been shown to selectively inhibit:

- α-Glucosidase I and II : Key enzymes involved in carbohydrate metabolism, making ODNJ a potential therapeutic agent for managing diabetes by reducing glucose absorption in the intestines .

- β-Glucosidase : Particularly relevant in the context of Gaucher disease, where mutations lead to deficient enzyme activity. ODNJ has been demonstrated to enhance the activity of mutant β-glucosidase (N370S variant) by acting as a chemical chaperone .

1. Gaucher Disease Treatment

Research indicates that ODNJ can significantly increase β-glucosidase activity in fibroblast cultures. For instance, at low concentrations (<30 μM), ODNJ raised N370S β-glucosidase activity by up to 1.65-fold without causing cell death, showcasing its potential as a therapeutic chaperone .

2. Antiviral Properties

ODNJ has also been studied for its antiviral properties against viruses such as Dengue virus (DENV). In animal models, it demonstrated significant reductions in viral load and improved survival rates when administered at specific dosages. For example, in AG129 mice infected with DENV, ODNJ treatment resulted in notable decreases in viremia and inflammation markers .

3. Cytotoxicity and Safety Profile

While ODNJ shows promise as a therapeutic agent, studies have noted that hydrophobic N-alkylated iminosugars can exhibit cytotoxic effects at higher concentrations. Specifically, concentrations above 60 μM led to significant cell death due to membrane disruption . However, ODNJ's lipophilicity appears to be optimized compared to other derivatives, potentially reducing toxicity while maintaining efficacy .

Case Studies and Research Findings

A summary of key studies exploring the biological activity of ODNJ is presented below:

特性

IUPAC Name |

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(6-propoxyhexyl)piperidine-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO5/c1-2-8-21-9-6-4-3-5-7-16-10-13(18)15(20)14(19)12(16)11-17/h12-15,17-20H,2-11H2,1H3/t12-,13+,14-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYHECNPMKMYII-LXTVHRRPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCCCCCN1CC(C(C(C1CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOCCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does N-(7-Oxadecyl)deoxynojirimycin affect the folding of class I MHC heavy chains?

A1: this compound is a potent inhibitor of glucosidase I and II, enzymes residing in the endoplasmic reticulum (ER) that are essential for trimming glucose residues from N-linked glycans during protein folding and quality control. The study demonstrated that treating cells with this compound disrupts the normal folding environment within the ER []. This disruption leads to a delay in the folding of class I MHC heavy chains, resulting in a prolonged presence of heavy chain intermediates that are normally transient and quickly folded into their mature conformation [].

Q2: What does the prolonged presence of these intermediates in the presence of this compound tell us about MHC assembly?

A2: The prolonged presence of these intermediates, as detected by the specific monoclonal antibodies, suggests that proper N-glycan processing is crucial for the efficient and timely folding of class I MHC heavy chains []. This finding highlights the importance of the ER quality control system in ensuring the correct assembly of these crucial immune system molecules. Furthermore, it showcases how this compound can be used as a tool to dissect and understand the intricacies of protein folding and assembly pathways within the cell.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。